molecular formula C8H8ClNO2 B13684876 N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride CAS No. 76272-16-7

N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride

Cat. No.: B13684876
CAS No.: 76272-16-7
M. Wt: 185.61 g/mol
InChI Key: DEXRYCNUFWKXHS-UHFFFAOYSA-N
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Description

N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride is an aromatic compound featuring a benzene ring substituted with a methoxy group (-OCH₃) at the 3-position and an N-hydroxy carboximidoyl chloride group (-C(=NOH)Cl) at the 1-position. This structure confers unique reactivity, particularly in metal-catalyzed C–H bond functionalization reactions, where the N,O-bidentate directing group can coordinate to transition metals to facilitate regioselective transformations .

Properties

IUPAC Name

N-hydroxy-3-methoxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXRYCNUFWKXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393093
Record name N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76272-16-7
Record name N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Chloro-3-methoxybenzaldoxime typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime. This intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to yield alpha-Chloro-3-methoxybenzaldoxime.

Industrial Production Methods

Industrial production methods for alpha-Chloro-3-methoxybenzaldoxime are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-Chloro-3-methoxybenzaldoxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of alpha-Chloro-3-methoxybenzaldoxime can yield amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-Chloro-3-methoxybenzaldoxime has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of alpha-Chloro-3-methoxybenzaldoxime involves its interaction with molecular targets such as enzymes and receptors. The chloro and methoxy groups on the benzene ring play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The compound’s key functional groups (methoxy and N-hydroxy carboximidoyl chloride) distinguish it from related aromatic systems. Below is a comparative analysis with analogs from the evidence:

Compound Functional Groups Synthesis Method Characterization Techniques Applications
N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride (Hypothetical) Methoxy, N-hydroxy carboximidoyl chloride Likely via chloroimidate formation from hydroxylamine derivatives NMR, IR, X-ray crystallography Metal catalysis, directing group
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide, tertiary alcohol 3-methylbenzoyl chloride + 2-amino-2-methyl-1-propanol ¹H/¹³C NMR, IR, GC-MS, X-ray N,O-bidentate ligand for C–H activation
Callistephin chloride (Anthocyanin) Anthocyanidin glycoside, chloride Plant extraction, glycosylation UV-Vis, HPLC, NMR Natural pigment, antioxidant
Key Observations:
  • Directing Groups : The target compound shares the N,O-bidentate motif with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , enabling metal coordination. However, its carboximidoyl chloride group may enhance electrophilicity, favoring nucleophilic substitution or cross-coupling reactions.

Biological Activity

N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxybenzene-1-carboximidoyl chloride with hydroxylamine. The reaction conditions, including temperature and solvent choice, can significantly affect the yield and purity of the final product.

Antiproliferative Activity

Research has demonstrated that derivatives of N-hydroxybenzene compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain methoxy-substituted derivatives possess IC50 values ranging from 1.2 to 5.3 μM against cancer cells such as MCF-7 and HCT 116 .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
This compoundMCF-73.1
Benzimidazole DerivativeHCT 1162.2
Benzimidazole DerivativeMCF-71.2

Antioxidant Activity

The antioxidant potential of N-Hydroxy-3-methoxybenzene derivatives has also been investigated. Compounds bearing hydroxyl and methoxy groups have shown significant antioxidative activity in various assays, outperforming standard antioxidants like BHT in some tests .

Table 2: Antioxidant Activity Comparison

CompoundAssay TypeActivity Level
This compoundABTS AssayHigh
Standard (BHT)ABTS AssayModerate

Antimicrobial Activity

The antimicrobial properties of N-Hydroxy-3-methoxybenzene derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. Compounds with multiple hydroxyl groups demonstrated selective antibacterial activity with minimum inhibitory concentrations (MIC) as low as 8 μM against Enterococcus faecalis and moderate activity against Staphylococcus aureus .

Case Studies

Several case studies highlight the biological efficacy of N-Hydroxy-3-methoxybenzene derivatives:

  • Case Study on Cancer Cell Lines : A study assessed the effects of various methoxy-substituted benzimidazole derivatives on cancer cell proliferation, revealing that specific substitutions enhanced antiproliferative activity significantly.
  • Antioxidant Mechanism Investigation : Research into the mechanisms behind the antioxidant activity showed that certain derivatives effectively reduced reactive oxygen species (ROS) levels in vitro, indicating a potential therapeutic application in oxidative stress-related conditions.

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